molecular formula C12H17Cl2NO3 B13971507 2,4-D-diethylammonium CAS No. 20940-37-8

2,4-D-diethylammonium

Cat. No.: B13971507
CAS No.: 20940-37-8
M. Wt: 294.17 g/mol
InChI Key: VQRSXYVRBBWVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,4-D-diethylammonium undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but often include various chlorinated phenols and amines .

Scientific Research Applications

2,4-D-diethylammonium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-D-diethylammonium involves its absorption through plant roots and subsequent systemic distribution. It increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue. This results in the death of broad-leaved weeds while leaving grasses relatively unaffected . The molecular targets include various enzymes involved in ethylene biosynthesis and cell division pathways .

Comparison with Similar Compounds

2,4-D-diethylammonium is similar to other phenoxy herbicides such as:

The uniqueness of this compound lies in its specific formulation with diethylamine, which can influence its solubility, volatility, and overall efficacy as a herbicide .

Properties

CAS No.

20940-37-8

Molecular Formula

C12H17Cl2NO3

Molecular Weight

294.17 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;N-ethylethanamine

InChI

InChI=1S/C8H6Cl2O3.C4H11N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-5-4-2/h1-3H,4H2,(H,11,12);5H,3-4H2,1-2H3

InChI Key

VQRSXYVRBBWVSQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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